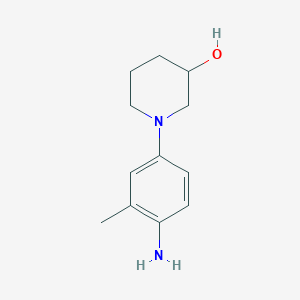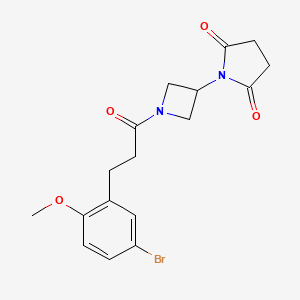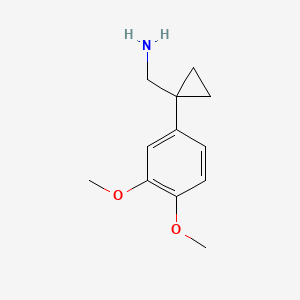
1-(3,4-dimethoxyphenyl)Cyclopropanemethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dimethoxyphenyl)Cyclopropanemethanamine, also known as 3,4-CTMP, is a novel psychoactive substance that belongs to the class of phenylcyclopropane derivatives. It is a synthetic compound that has been developed for research purposes, specifically for studying its effects on the central nervous system.
Mechanism of Action
The exact mechanism of action of 1-(3,4-dimethoxyphenyl)Cyclopropanemethanamine is not fully understood. However, it is believed to work by inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the brain, leading to an increase in their levels. This, in turn, leads to the stimulant effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3,4-dimethoxyphenyl)Cyclopropanemethanamine are similar to those of other psychoactive substances. It increases heart rate, blood pressure, and body temperature. It also causes the release of glucose and fatty acids into the bloodstream, leading to increased energy levels. However, it is important to note that the long-term effects of 1-(3,4-dimethoxyphenyl)Cyclopropanemethanamine on the body are not yet fully understood.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(3,4-dimethoxyphenyl)Cyclopropanemethanamine in lab experiments is its relatively low cost and easy availability. It can be synthesized in a laboratory setting and is readily available for purchase from research chemical suppliers. However, one of the limitations of using 1-(3,4-dimethoxyphenyl)Cyclopropanemethanamine is its potential for abuse. It is a psychoactive substance that has not been approved for human consumption, and its long-term effects on the body are not fully understood.
Future Directions
There are several future directions for the study of 1-(3,4-dimethoxyphenyl)Cyclopropanemethanamine. One area of research could be to investigate its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and other cognitive disorders. Another area of research could be to study its effects on the brain and nervous system in more detail, to better understand its mechanism of action and potential long-term effects. Additionally, there is a need for further research into the potential risks and benefits of using 1-(3,4-dimethoxyphenyl)Cyclopropanemethanamine in lab experiments, to ensure that it is used safely and responsibly.
Conclusion
In conclusion, 1-(3,4-dimethoxyphenyl)Cyclopropanemethanamine, or 1-(3,4-dimethoxyphenyl)Cyclopropanemethanamine, is a synthetic compound that has been developed for research purposes. It has stimulant properties and has been found to increase alertness, focus, and motivation. It has also been found to improve cognitive performance, memory, and learning ability. While there are advantages to using 1-(3,4-dimethoxyphenyl)Cyclopropanemethanamine in lab experiments, it is important to use it safely and responsibly, and to continue to study its potential risks and benefits.
Synthesis Methods
The synthesis of 1-(3,4-dimethoxyphenyl)Cyclopropanemethanamine involves several steps, including the reaction of 3,4-dimethoxyphenylacetonitrile with cyclopropanecarboxylic acid, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained after purification using column chromatography. The process is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
1-(3,4-dimethoxyphenyl)Cyclopropanemethanamine has been used extensively in scientific research to study its effects on the central nervous system. It has been found to have stimulant properties, similar to those of other psychoactive substances such as amphetamines and cocaine. Studies have shown that it increases the release of dopamine, norepinephrine, and serotonin in the brain, leading to increased alertness, focus, and motivation. It has also been found to improve cognitive performance, memory, and learning ability.
properties
IUPAC Name |
[1-(3,4-dimethoxyphenyl)cyclopropyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-10-4-3-9(7-11(10)15-2)12(8-13)5-6-12/h3-4,7H,5-6,8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXPTBMBXRLTTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CC2)CN)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethoxyphenyl)Cyclopropanemethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

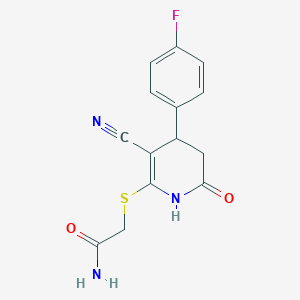
![4-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2628550.png)

![(2E)-3-[(2-ethylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2628552.png)
![4-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2628554.png)
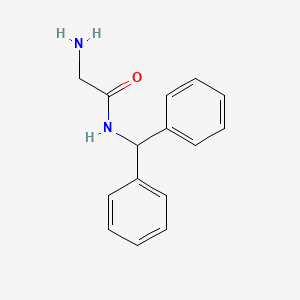
![4-{[1-(2,5-Dimethylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2628557.png)
![N-[1-(Dimethylcarbamoyl)cyclopropyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2628559.png)
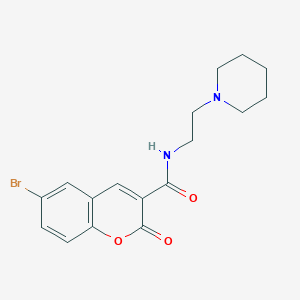
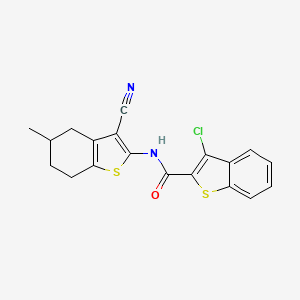
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-cycloheptylpropane-1-sulfonamide](/img/structure/B2628565.png)

